Lydicamycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

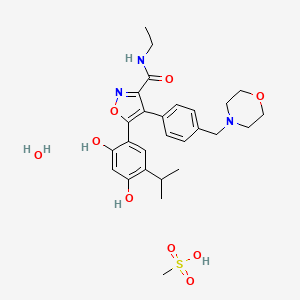

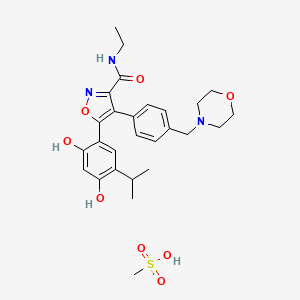

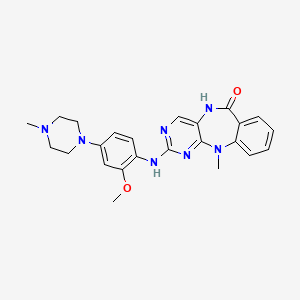

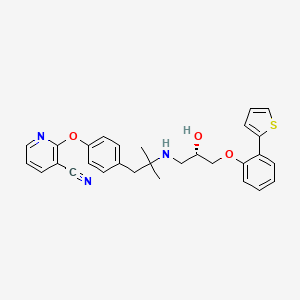

Lydicamycin is an organic compound with the molecular formula C₄₇H₇₄N₄O₁₀. It is an antibiotic with activity against Gram-positive bacteria. The bacteria Streptomyces lydicamycinicus and Streptomyces platensis produce this compound . This compound belongs to the family of hybrid nonribosomal peptide-polyketide scaffolds, possessing unique tetramic acid and pyrrolidine moieties at each end of its structure .

Mechanism of Action

Lydicamycin, also known as 2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide, is a polyketide antibiotic with a unique structure and intriguing bioactivity .

Target of Action

The primary targets of this compound are Gram-positive bacteria . The compound exhibits potent antibacterial activity against these organisms, making it a promising candidate for the development of new antibiotics.

Mode of Action

Its unique structure, characterized by a pyrrolidine ring modified by an aminoiminomethyl group and a polyketide-derived carbon chain with multiple hydroxyl and olefinic functionalities, suggests a complex interaction with its bacterial targets .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of bacterial growth, particularly in Gram-positive bacteria . This antibacterial activity is what makes this compound a potential candidate for antibiotic development.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound is produced by the bacteria Streptomyces lydicamycinicus and Streptomyces platensis , which are found in diverse environments, including the rhizosphere and marine environments . The production of this compound can be affected by the conditions of these environments, such as nutrient availability and temperature .

Biochemical Analysis

Biochemical Properties

Lydicamycin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in its biosynthesis. The compound is produced by microorganisms through modular biosynthetic assembly lines, specifically type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) . These enzymes facilitate the formation of the tetramic acid and pyrrolidine moieties, which are essential for the compound’s bioactivity. This compound interacts with various biomolecules, including the PKS and NRPS enzymes, through specific binding interactions that enable the precise assembly of its complex structure.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes . Additionally, this compound affects gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes. This modulation of gene expression can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules at the molecular level. The compound binds to specific enzymes, such as polyketide synthases and nonribosomal peptide synthetases, inhibiting or activating their activity . This binding interaction is crucial for the biosynthesis of this compound, as it ensures the correct assembly of its complex structure. Additionally, this compound can influence gene expression by binding to transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for the compound’s bioactivity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other biomolecules. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of bacterial growth over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not necessarily enhance the compound’s bioactivity and may lead to toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biosynthesis and degradation. The compound is synthesized through the action of polyketide synthases and nonribosomal peptide synthetases, which catalyze the formation of its complex structure . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. These interactions are essential for the compound’s bioactivity and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within cells is crucial for its bioactivity, as it must reach specific cellular compartments to exert its effects. Binding proteins also play a role in the compound’s transport, interacting with this compound to facilitate its movement and localization.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can interact with key biomolecules and exert its bioactivity. The subcellular localization of this compound is crucial for its therapeutic potential, as it must be properly localized to achieve the desired effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lydicamycin is produced through modular biosynthetic assembly lines, specifically type I polyketide synthases and nonribosomal peptide synthetases . The biosynthetic gene cluster of lydicamycins has been fully characterized, including previously unreported compounds from one pathway .

Industrial Production Methods: In industrial settings, this compound is typically produced by cultivating Streptomyces lydicamycinicus or Streptomyces platensis on ISP2 agar at 30°C. The agar is then sliced into small pieces and extracted with methanol using ultrasonication to improve the extraction .

Chemical Reactions Analysis

Types of Reactions: Lydicamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: The compound is often analyzed using High-Performance Liquid Chromatography (HPLC) with a Phenomenex Kinetex C18 column. The mobile phase typically consists of water with 0.1% formic acid and acetonitrile with 0.1% formic acid .

Major Products Formed: The major products formed from these reactions include various this compound congeners, which have been isolated by sophisticated chemistry or bioactivity-guided approaches .

Scientific Research Applications

Lydicamycin has several scientific research applications, including:

Chemistry: It serves as a model compound for studying hybrid nonribosomal peptide-polyketide scaffolds.

Biology: It is used to investigate the biosynthetic pathways of polyketide antibiotics.

Industry: It is explored for its potential in bioengineering processes to produce other similar homologues.

Comparison with Similar Compounds

TPU-0037-A, B, C, and D: These are lydicamycin congeners with anti-MRSA activity produced by Streptomyces platensis.

Other Polyketide Antibiotics: Compounds such as erythromycin and tetracycline also belong to the polyketide class of antibiotics.

Uniqueness: this compound is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which includes both tetramic acid and pyrrolidine moieties.

Properties

IUPAC Name |

2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSRCWWMQWCNGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)